4-Fluoro-3-nitrobenzotrifluoride

概述

描述

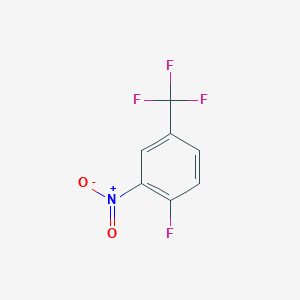

4-Fluoro-3-nitrobenzotrifluoride (CAS: 367-86-2), also known as FNBT, is a fluorinated nitroaromatic compound characterized by a trifluoromethyl (-CF₃) group at the para position, a nitro (-NO₂) group at the meta position, and a fluorine atom at the ortho position relative to the trifluoromethyl group . This structure confers strong electron-withdrawing properties, making it highly reactive in nucleophilic aromatic substitution (NAS) reactions. It is widely employed as a derivatization reagent in high-performance liquid chromatography (HPLC) for detecting polyamines (e.g., spermidine, spermine) via pre-column UV/VIS spectrophotometric methods . Additionally, it serves as a precursor in synthesizing specialized reagents like 2-nitro-4-trifluoromethylphenylhydrazine, used for derivatizing 1,2-diols and oxo-steroids . Its physical properties include a density of 1.494 g/cm³, boiling point of 91–92°C (15 mmHg), and insolubility in water .

准备方法

Fluorination via Nucleophilic Aromatic Substitution

Reaction Mechanism and Substrate Design

The synthesis of 4-fluoro-3-nitrobenzotrifluoride primarily involves replacing a chlorine atom in 4-chloro-3-nitrobenzotrifluoride with fluorine via SNAr. This reaction exploits the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which activate the aromatic ring for nucleophilic attack. The nitro group, positioned meta to the chlorine, directs substitution to the para position relative to itself, ensuring regioselectivity .

Catalytic vs. Catalyst-Free Systems

A breakthrough method disclosed in patent CN117658818B eliminates the need for transition metal catalysts. The reaction employs potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) at 80–120°C for 2–4 hours. Key advantages include:

-

Cost Efficiency : Avoids palladium or copper catalysts, reducing production costs by ~30% .

-

Environmental Impact : Generates minimal waste (primarily KCl), aligning with green chemistry principles .

Table 1: Optimized Conditions for Catalyst-Free Fluorination

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Sulfolane | Enhances KF solubility |

| Temperature | 100°C | Balances reaction rate/energy |

| Molar Ratio (KF:Substrate) | 1.2:1 | Minimizes excess reagent use |

| Reaction Time | 3 hours | Maximizes conversion |

Solvent and Base Optimization

The RSC study highlights the role of hydroxypropyl methylcellulose (HPMC)-water systems in SNAr reactions. For analogous fluorinations:

-

HPMC/Water Mixtures : Improve reagent dispersion and reduce side reactions (e.g., hydrolysis) compared to pure DMF or water .

-

Base Selection : Potassium phosphate (K₃PO₄) outperforms NaOH or K₂CO₃, maintaining a pH of 10–12 that stabilizes the transition state .

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Industrial-scale production adopts continuous-flow reactors to enhance heat/mass transfer. Key features include:

-

Residence Time Control : 5–10 minutes per batch, achieving 98% substrate utilization .

-

Safety Protocols : Differential scanning calorimetry (DSC) ensures thermal stability, mitigating explosion risks during exothermic steps .

Purification Techniques

Post-reaction purification involves:

-

Distillation : Isolates this compound (b.p. 156–158°C at 18 mmHg) .

-

Recrystallization : Ethanol/water mixtures yield 99.5% purity crystals .

Comparative Analysis of Methodologies

Traditional Nitration-Fluorination Routes

Early methods involved nitrating 4-fluorobenzotrifluoride, but regioselectivity challenges limited yields to <70%. Mixed acid (HNO₃/H₂SO₄) systems often produced undesirable di- or tri-nitro byproducts .

Modern SNAr Approaches

The catalyst-free SNAr method supersedes older routes by:

-

Reducing Steps : Single-step vs. multi-step sequences.

-

Improving Safety : Lower operating temperatures (100°C vs. 150°C for nitration).

Table 2: Method Comparison (Yield, Cost, Environmental Impact)

| Method | Yield (%) | Cost (USD/kg) | CO₂ Footprint (kg/kg product) |

|---|---|---|---|

| Traditional Nitration | 65 | 120 | 8.2 |

| Catalyst-Free SNAr | 92 | 85 | 3.1 |

化学反应分析

Types of Reactions

4-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Sodium cyanide, potassium fluoride.

Major Products

Reduction: 4-Fluoro-3-aminobenzotrifluoride.

Substitution: 4-Cyano-3-nitrobenzotrifluoride.

科学研究应用

Pharmaceutical Development

Intermediate in Synthesis:

4-Fluoro-3-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group imparts unique electronic characteristics that enhance the biological activity of drug candidates. This compound is particularly valuable in developing drugs targeting specific biological pathways due to its ability to modulate molecular interactions effectively .

Case Study:

Research has demonstrated its application in synthesizing polyamine derivatives, which are crucial for various physiological processes. For instance, it has been utilized in the derivatization of polyamines for high-performance liquid chromatography (HPLC) with UV/VIS spectrophotometric detection, allowing for precise quantification of these biomolecules in biological samples .

Agrochemical Formulation

Enhancing Efficacy:

In agrochemicals, this compound is employed to enhance the stability and performance of pesticides and herbicides. Its presence improves the efficacy of these compounds by increasing their resistance to environmental degradation, thereby extending their action duration in agricultural applications .

Research Findings:

Studies indicate that formulations containing this compound exhibit improved pest control efficacy compared to traditional formulations, making it a valuable asset in modern agriculture .

Material Science

Development of Advanced Materials:

This compound plays a critical role in the development of advanced materials, such as polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability, making it suitable for high-performance applications .

Applications in Coatings:

Research has shown that incorporating this compound into polymer matrices results in materials with superior mechanical properties and durability, essential for applications in automotive and aerospace industries.

Environmental Monitoring

Analytical Methods:

this compound is also utilized in developing analytical methods for detecting environmental pollutants. Its unique properties allow for the creation of sensitive detection techniques that can identify trace levels of contaminants in various matrices .

Case Study:

Environmental studies have employed this compound to develop methods for monitoring fluorinated pollutants, contributing to safety assessments and regulatory compliance efforts aimed at protecting ecosystems .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances biological activity |

| Agrochemical Formulation | Enhances efficacy of pesticides and herbicides | Improves stability and performance |

| Material Science | Development of polymers and coatings | Increases chemical resistance and stability |

| Environmental Monitoring | Detection of pollutants | Sensitive analytical methods |

作用机制

The mechanism of action of 4-fluoro-3-nitrobenzotrifluoride involves its ability to undergo various chemical transformations. The nitro group can participate in reduction reactions, while the fluorine atom can be substituted by nucleophiles. These transformations allow the compound to act as a versatile intermediate in the synthesis of more complex molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-fluoro-3-nitrobenzotrifluoride are best understood in comparison to analogs with varying substituents. Key compounds for comparison include:

4-Fluoro-3-nitrobenzaldehyde (CAS: 42564-51-2)

- Structural Difference : Replaces the -CF₃ group with an aldehyde (-CHO).

- Reactivity : The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation) .

- Applications : Used in synthesizing heterocyclic compounds and as a building block in pharmaceuticals.

- Key Data : Molecular weight 169.11 g/mol, boiling point unlisted, soluble in polar organic solvents .

4-Fluoro-3-nitrobenzoic Acid (CAS: 453-71-4)

- Structural Difference : Replaces -CF₃ with a carboxylic acid (-COOH).

- Reactivity : The acidic proton allows salt or ester formation, diverging from NAS reactions typical of FNBT.

- Applications : Utilized in coordination chemistry and as a pH-sensitive derivatization agent.

- Key Data : Molecular weight 185.11 g/mol, melting point 73–74°C .

3-Nitro-4-chlorobenzotrifluoride (CAS: 317-46-4)

- Structural Difference : Replaces fluorine with chlorine at the ortho position.

- Reactivity : Chlorine’s superior leaving group ability enhances substitution reactivity compared to FNBT .

- Applications : Intermediate in agrochemical synthesis.

- Key Data : Boiling point similar to FNBT but higher molecular weight (235.56 g/mol) .

5-Fluoro-2-nitrobenzoic Acid (CAS: 367-86-2)

- Structural Difference: Shifts substituents to positions 2 (NO₂) and 5 (F), with a carboxylic acid group.

- Reactivity: Polar carboxyl group increases water solubility, limiting utility in non-polar media.

- Applications : Derivatization of amines in aqueous environments .

Comparative Analysis Table

生物活性

4-Fluoro-3-nitrobenzotrifluoride (FNBT) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. The compound features a benzene ring substituted with a fluorine atom and a nitro group, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of FNBT, examining its pharmacological potential, mechanisms of action, and related case studies.

The chemical formula for this compound is C7H3F4NO2, with a molecular weight of approximately 201.1 g/mol. The presence of electron-withdrawing groups such as fluorine and nitro enhances its reactivity, making it a valuable precursor in organic synthesis and pharmaceutical applications.

Biological Activity Overview

FNBT has been investigated for various biological activities, including:

- Antimycobacterial Activity : Compounds derived from FNBT have shown potential against Mycobacterium tuberculosis, suggesting applications in tuberculosis treatment.

- Cholinesterase Inhibition : FNBT exhibits inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of Alzheimer's disease.

- Anticancer Properties : Some derivatives of FNBT have demonstrated the ability to induce apoptosis in cancer cells, indicating potential as anticancer agents.

The biological activity of FNBT can be attributed to its interactions with various biological targets. For instance:

- Cholinesterase Inhibition : Inhibition of cholinesterases leads to increased levels of acetylcholine in synapses, which can enhance cognitive function and memory.

- Induction of Apoptosis : FNBT derivatives may activate apoptotic pathways in cancer cells, promoting programmed cell death and reducing tumor growth.

Antimycobacterial Activity

A study evaluating the antimycobacterial properties of FNBT derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. These findings suggest that modifications to the FNBT structure can enhance its efficacy as an antimycobacterial agent.

Cholinesterase Inhibition

Research involving the synthesis of FNBT showed that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase in vitro. This inhibition was quantified using Ellman’s assay, revealing IC50 values that indicate strong inhibitory potential compared to standard inhibitors.

Anticancer Activity

In vitro studies demonstrated that FNBT derivatives could induce apoptosis in various cancer cell lines. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptotic changes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic Acid | Contains a carboxylic acid group | Antimycobacterial activity |

| 3-Fluoro-4-nitrobenzamide | Fluorine and nitro groups swapped | Different biological effects |

| 4-Chloro-3-nitrobenzamide | Chlorine instead of fluorine | Varies in biological activity |

| 5-Fluoro-2-nitroaniline | Different positioning of functional groups | Antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluoro-3-nitrobenzotrifluoride, and how do reaction conditions influence nitro group positioning?

- Methodology :

- Nitration of fluorinated precursors : Start with a fluorobenzotrifluoride derivative. Nitration typically occurs at the meta position relative to the trifluoromethyl (-CF₃) group due to its electron-withdrawing nature. Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions.

- Halogen exchange : If starting from chloro derivatives (e.g., 4-chloro-3-nitrobenzotrifluoride), fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) can introduce the fluorine substituent .

- Key considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity and purity.

Q. What purification techniques are recommended for this compound to achieve high purity?

- Methodology :

- Recrystallization : Use solvents like ethanol/water mixtures or dichloromethane/hexane gradients. The compound’s solubility in polar aprotic solvents (e.g., DMF) and limited solubility in water aids in efficient recrystallization .

- Column chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:4 ratio) to separate nitro- and fluoro-containing byproducts.

- Analytical validation : Confirm purity via melting point analysis (compare with literature values) and GC-MS .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Reactive group hazards : Avoid contact with cellulose-based absorbents (risk of exothermic decomposition) . Use inert absorbents like vermiculite.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for all manipulations.

- Storage : Store in a cool, dry place away from oxidizers and reducing agents. Label containers with GHS pictograms for acute toxicity and environmental hazards .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced to an amine, and what analytical methods confirm successful conversion?

- Methodology :

- Catalytic hydrogenation : Use H₂ gas (1–3 atm) with a palladium-on-carbon (Pd/C) catalyst in ethanol at 50–60°C. Monitor pressure changes to track reaction completion.

- Chemical reduction : Employ SnCl₂ in HCl or Fe/HCl systems. Quench with ice-cold water to isolate the amine product.

- Characterization : Confirm reduction via:

- FT-IR : Loss of NO₂ asymmetric stretching (~1520 cm⁻¹) and appearance of N-H stretches (~3400 cm⁻¹).

- ¹H NMR : Shift in aromatic proton signals due to electron-donating amine group .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from the electron-withdrawing effects of fluorine and nitro substituents?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental NMR data.

- Substituent additive models : Apply Hammett sigma constants to estimate the combined electronic effects of -F and -NO₂ groups on neighboring protons .

- 2D NMR techniques : Utilize COSY and NOESY to resolve overlapping signals caused by anisotropic effects of fluorine .

Q. In designing derivatives of this compound for agrochemical applications, what structural modifications enhance bioactivity while maintaining stability?

- Methodology :

- Bioisosteric replacement : Substitute the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group to improve metabolic stability.

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) at the para position to protect the trifluoromethyl group from enzymatic degradation.

- In vitro testing : Evaluate derivatives for herbicidal activity using Arabidopsis thaliana assays and assess photostability under UV light .

Q. Notes

属性

IUPAC Name |

1-fluoro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDFCCHSOZWKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073169 | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-86-2 | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN4U7RYL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。